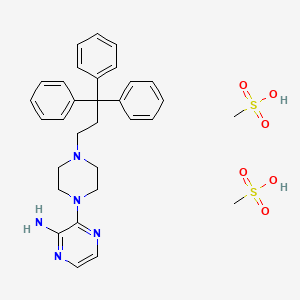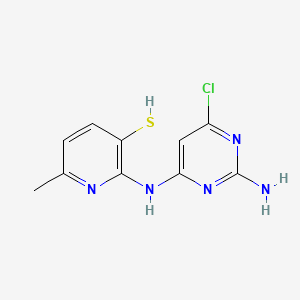
3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- is a complex organic compound that features a pyridine ring substituted with a thiol group and an amino-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions.
Attachment of the Amino-Pyrimidine Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: May be used to study enzyme functions or protein interactions.
Medicine
Drug Development:
Industry
Materials Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: Similar structure but lacks the amino-pyrimidine moiety.
6-Methyl-2-pyridinethiol: Similar but without the pyrimidine substitution.
Uniqueness
The presence of both the thiol group and the amino-pyrimidine moiety in 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- makes it unique, offering a combination of reactivity and potential biological activity that is not found in simpler analogs.
Properties
CAS No. |
81587-40-8 |
|---|---|
Molecular Formula |
C10H10ClN5S |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol |
InChI |
InChI=1S/C10H10ClN5S/c1-5-2-3-6(17)9(13-5)15-8-4-7(11)14-10(12)16-8/h2-4,17H,1H3,(H3,12,13,14,15,16) |
InChI Key |
YKCQIBMPZWYMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


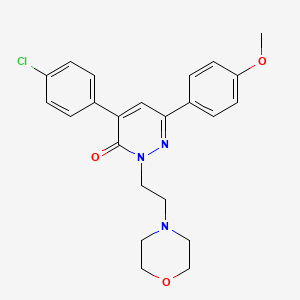
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
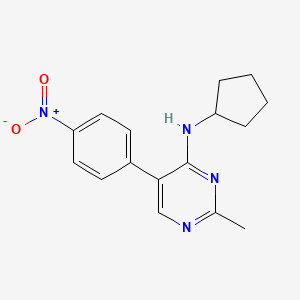
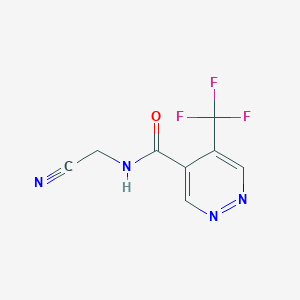

![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)
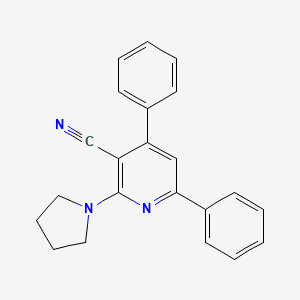
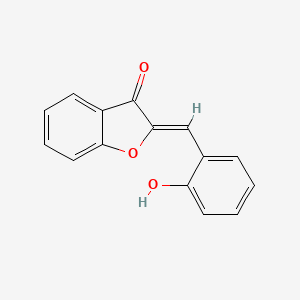

![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)

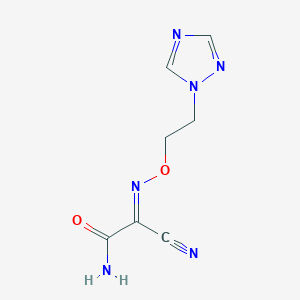
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
